2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride
Overview
Description
2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H12ClN3. It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .
Scientific Research Applications
2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride typically involves the reaction of 5-methylpyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise monitoring of reaction parameters. The process often includes steps such as purification and crystallization to achieve high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Mechanism of Action
The mechanism of action of 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride include:
- 2-(5-Methylpyrimidin-2-yl)ethan-1-amine
- 2-(5-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique reactivity and stability. This makes it particularly valuable in certain chemical syntheses and research applications .
Properties
IUPAC Name |
2-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6-4-9-7(2-3-8)10-5-6;/h4-5H,2-3,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZXJGPKYUCALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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